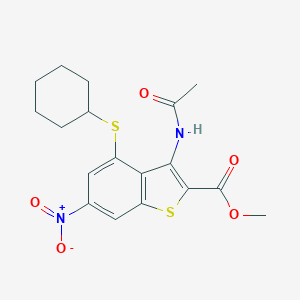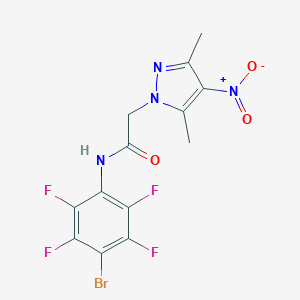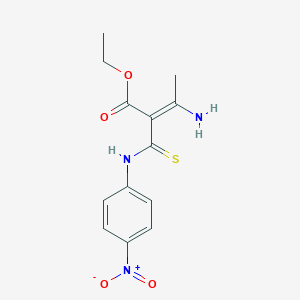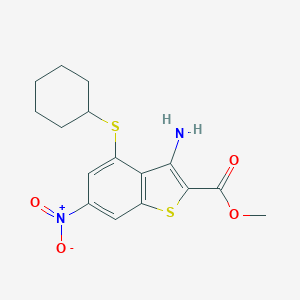![molecular formula C12H15ClN6O3 B457156 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B457156.png)
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one substituted with a chloro and methyl group, and the other with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Amide bond formation: The final step involves the coupling of the two pyrazole rings through an amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide.
Substitution: 2-(4-substituted-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide.
Hydrolysis: 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid and 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting signaling pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide can be compared with other similar compounds to highlight its uniqueness:
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but lacks the nitro group and amide linkage.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups and a triazole ring, differing significantly in structure and properties.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Contains a pyrazole ring with different substituents and functional groups.
Properties
Molecular Formula |
C12H15ClN6O3 |
|---|---|
Molecular Weight |
326.74g/mol |
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)-N-[2-(4-nitropyrazol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C12H15ClN6O3/c1-8-11(13)6-16-18(8)9(2)12(20)14-3-4-17-7-10(5-15-17)19(21)22/h5-7,9H,3-4H2,1-2H3,(H,14,20) |
InChI Key |
ABOAXJYNAYEQNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C(C)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B457075.png)
![N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457076.png)
![2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-CYCLOHEXYL-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457077.png)
![3-[(4-chlorophenoxy)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B457078.png)
![6-tert-butyl-N'-[(5-ethyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B457080.png)

![6-({2-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B457083.png)


![Methyl 3-amino-4-[(2-furylmethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B457088.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylpropanohydrazide](/img/structure/B457091.png)
![3-[(4-chlorophenoxy)methyl]-N-[3-(4-chlorophenoxy)-5-nitrophenyl]benzamide](/img/structure/B457092.png)
![N'-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B457093.png)
